2-(Azidomethyl)pyrrolidine
Overview
Description
2-(Azidomethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with an azidomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)pyrrolidine typically involves the reaction of pyrrolidine with azidomethyl reagents. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with chloromethyl azide under basic conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations. Continuous flow reactors might be employed to enhance efficiency and safety, given the potentially hazardous nature of azide compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(Azidomethyl)pyrrolidine undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azidomethyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve copper(I) catalysts (CuAAC) or ruthenium catalysts (RuAAC) under mild conditions.
Substitution Reactions: Often require bases such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed:
Cycloaddition Reactions: Yield 1,2,3-triazoles, which are valuable intermediates in pharmaceuticals and materials science.
Substitution Reactions: Can produce a variety of substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-(Azidomethyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: Employed in the synthesis of covalent organic frameworks and other advanced materials.
Chemical Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)pyrrolidine largely depends on its reactivity. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. The pyrrolidine ring can also engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used widely in organic synthesis.
2-(Aminomethyl)pyrrolidine: Similar structure but with an aminomethyl group instead of an azidomethyl group, used in the synthesis of pharmaceuticals.
Prolinol: A hydroxylated derivative of pyrrolidine, used in asymmetric synthesis.
Uniqueness: 2-(Azidomethyl)pyrrolidine is unique due to the presence of the azide group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
2-(azidomethyl)pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c6-9-8-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALQVQUNUJNEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594947 | |
Record name | 2-(Azidomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345204-10-6 | |
Record name | 2-(Azidomethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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